Ethyl 10-methyloctadecanoate
Overview
Description
It is a fatty acid ester with the molecular formula C21H42O2 and a molecular weight of 326.557 g/mol . This compound is known for its presence in various natural sources and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 10-methyloctadecanoate can be synthesized through the esterification of 10-methyloctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this ester can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Major Products Formed:
Oxidation: 10-methyloctadecanoic acid.
Reduction: 10-methyloctadecanol.
Hydrolysis: 10-methyloctadecanoic acid and ethanol.
Scientific Research Applications
Ethyl 10-methyloctadecanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of esterification and hydrolysis reactions.
Biology: This compound is studied for its role in lipid metabolism and its presence in various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of lipid-related disorders.
Mechanism of Action
The mechanism of action of ethyl 10-methyloctadecanoate involves its interaction with lipid metabolic pathways. As an ester, it can be hydrolyzed by esterases to release 10-methyloctadecanoic acid, which can then participate in various biochemical processes. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .
Comparison with Similar Compounds
Methyl 10-methyloctadecanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl octadecanoate: Lacks the methyl group at the 10th position, making it a straight-chain ester.
Uniqueness: this compound is unique due to the presence of a methyl group at the 10th position of the octadecanoic acid chain. This structural feature can influence its physical and chemical properties, such as melting point and reactivity, distinguishing it from other similar esters.
Properties
IUPAC Name |
ethyl 10-methyloctadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-4-6-7-8-11-14-17-20(3)18-15-12-9-10-13-16-19-21(22)23-5-2/h20H,4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMJSNMFVNJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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